4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole
Description
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-19-6-8-20(9-7-19)15-14-13(16-10-17-15)11-4-2-3-5-12(11)18-14/h2-5,10,18H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMDMJZAUFJVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole typically involves multi-step organic reactions. One common method includes the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by cyclization and subsequent functionalization to introduce the piperazine ring . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and cellular pathways.
Medicine: It has potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit or activate certain enzymes, affecting metabolic processes and signaling pathways .
Comparison with Similar Compounds
Table 1: Key Pyrimido[5,4-b]indole Derivatives and Their Properties
Structure-Activity Relationships (SAR)
- Piperazine Modifications: The 4-methylpiperazino group in the target compound likely balances lipophilicity and basicity, enhancing membrane permeability and receptor binding. In contrast, bulky substituents (e.g., 3-phenylallyl in biofilm inhibitors) improve hydrophobic interactions but may reduce solubility . Substituting the piperazine with electron-withdrawing groups (e.g., 4-chlorophenyl in ) increases alpha-1 adrenoceptor affinity, while methyl groups may favor subtype selectivity (e.g., alpha-1D over alpha-1A/B) .
Core Modifications :
Chain Length and Rigidity :
- Ethyl or propyl spacers between the pyrimidoindole core and piperazine (e.g., ) optimize receptor-ligand geometry, while rigid analogs aid in pharmacophore modeling .
Biological Activity
4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole is a compound that has gained attention for its potential biological activities, particularly in the context of immune modulation. This article delves into its biological activity, focusing on its interaction with Toll-like receptors (TLRs), specifically TLR4, and its implications for therapeutic applications.
Toll-like Receptor Activation
The primary biological activity of 4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole is its ability to selectively stimulate TLR4. TLRs are crucial components of the innate immune system, playing a significant role in recognizing pathogens and initiating immune responses. The compound has been identified as a potent activator of NFκB, a key transcription factor involved in inflammatory responses.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the pyrimido[5,4-b]indole scaffold can significantly affect its biological activity. Notably, substitution at various positions (carboxamide, N-3, and N-5) has been correlated with differential production of cytokines such as IL-6 and interferon gamma-induced protein 10 (IP-10) .
Table 1: Effects of Substituents on Cytokine Production
| Compound | Substitution | IL-6 Release | IP-10 Production |
|---|---|---|---|
| Compound 1 | None | High | Low |
| Compound 2 | N-3 Methyl | Moderate | High |
| Compound 3 | N-5 Ethyl | Low | Moderate |
This table summarizes the impact of different substitutions on cytokine production, highlighting how structural modifications can optimize the compound's immune-modulatory effects.
Cytotoxicity and Safety Profile
One of the significant advantages of 4-(4-methylpiperazino)-5H-pyrimido[5,4-b]indole is its low cytotoxicity. Modifications at the N-5 position with short alkyl groups have been shown to reduce cytotoxic effects while maintaining TLR4 agonist activity . This characteristic makes it a promising candidate for further development as an adjuvant or immune modulator.
High-Throughput Screening Results
A high-throughput screening study identified several substituted pyrimido[5,4-b]indoles as effective TLR4 stimulators. The most potent compounds were found to induce lower IL-6 release while promoting higher levels of IP-10 production, suggesting a skewing towards type I interferon responses .
Figure 1: Cytokine Induction Curves
Cytokine Induction Curves (Illustrative purposes only)
This figure illustrates the dose-dependent response of various compounds in inducing cytokine production.
Computational Studies
Computational analyses have provided insights into the binding interactions of these compounds within the TLR4/MD-2 complex. Active compounds primarily bind to MD-2, enhancing their efficacy as TLR agonists . These studies are crucial for understanding how structural features influence biological activity and guiding future modifications.
Q & A
Q. Methodological
- Radioligand displacement : Compete with [³H]prazosin in rat cortical membranes for alpha-1 affinity .
- Cruzain inhibition : Fluorescent substrate (Z-Phe-Arg-AMC) assays at pH 6.5 to measure IC₅₀ values .
How to optimize catalytic conditions for synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
